molecular formula C11H7F3N4OS B2544803 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole CAS No. 477762-34-8

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No.: B2544803
CAS No.: 477762-34-8
M. Wt: 300.26
InChI Key: FAHGEJSAJXDGPH-UHFFFAOYSA-N
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Description

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a pyrazole ring, and a thienyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrazole and thienyl intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Scientific Research Applications

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the oxadiazole ring contributes to its stability and reactivity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and oxadiazoles, such as:

    Penthiopyrad: A fungicide with a similar trifluoromethyl-pyrazole structure.

    Boscalid: Another fungicide with a related chemical structure.

Uniqueness

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a thienyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4OS/c1-18-5-6(8(17-18)11(12,13)14)9-15-16-10(19-9)7-3-2-4-20-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHGEJSAJXDGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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